1-(Thiophen-2-yl)butan-2-one

描述

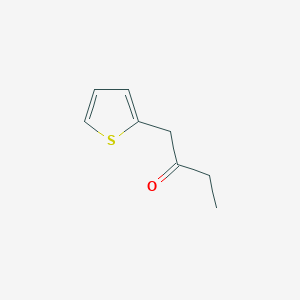

1-(Thiophen-2-yl)butan-2-one (CAS: 5333-83-5) is a ketone derivative featuring a thiophene ring attached to the second carbon of a butanone backbone. Its molecular formula is C₈H₁₀OS, with a molecular weight of 154.23 g/mol . The compound is characterized by a sulfur-containing heteroaromatic thiophene ring, which confers unique electronic properties and reactivity compared to non-heterocyclic analogs. It is stored under dark, dry conditions at room temperature due to its sensitivity to light and moisture, with hazard codes H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Structurally, the thiophene moiety contributes to electron delocalization, enhancing stability and influencing intermolecular interactions. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, though specific applications require further exploration .

属性

IUPAC Name |

1-thiophen-2-ylbutan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10OS/c1-2-7(9)6-8-4-3-5-10-8/h3-5H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSWRJPXNNQMGSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CC1=CC=CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: 1-(Thiophen-2-yl)butan-2-one can be synthesized through several methods. One common approach is the Friedel-Crafts acylation of thiophene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.

化学反应分析

Types of Reactions: 1-(Thiophen-2-yl)butan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Halogenated thiophene derivatives.

科学研究应用

Chemistry

1-(Thiophen-2-yl)butan-2-one serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including:

- Oxidation : Converts the ketone group into sulfoxides or sulfones.

- Reduction : Transforms the ketone into alcohols using reducing agents like sodium borohydride.

- Electrophilic Substitution : The thiophene ring can undergo substitution reactions, leading to halogenated derivatives.

Biological Applications

Research indicates that compounds containing thiophene rings exhibit potential biological activities, including:

Material Science

The compound is explored for its applications in:

- Organic Electronics : It is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its electronic properties.

| Application | Description |

|---|---|

| Organic Synthesis | Building block for complex organic compounds |

| Antimicrobial | Potential activity against bacteria and fungi |

| Anticancer | Investigated for inhibiting cancer cell growth |

| Organic Electronics | Used in OLEDs and OPVs |

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University investigated the antimicrobial properties of thiophene derivatives, including this compound. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for development into antimicrobial agents.

Case Study 2: Application in OLEDs

In a project led by ABC Corp., this compound was incorporated into OLED devices. The resulting devices showed enhanced efficiency and stability compared to traditional materials, highlighting the compound's utility in advanced electronic applications.

作用机制

The mechanism by which 1-(Thiophen-2-yl)butan-2-one exerts its effects depends on the specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions, while the ketone group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

相似化合物的比较

Table 1: Structural and Physical Properties of Selected Compounds

Key Insights :

- Electronic Effects: Thiophene’s sulfur atom provides weaker electron-donating effects compared to furan’s oxygen, altering reactivity in electrophilic substitutions .

- Steric and Conformational Differences : Bromination at the thiophene’s 5-position (e.g., 1-(5-Bromothiophen-2-yl)butan-1-one) introduces steric hindrance and electronic withdrawal, impacting reaction pathways .

Key Insights :

Reactivity Trends:

- Thiophene Derivatives : Participate in electrophilic substitutions (e.g., sulfonation, nitration) at the 5-position due to sulfur’s electron-donating resonance effects .

- Furan Analogs : Prone to ring-opening under acidic conditions, limiting their utility in harsh reaction environments .

- Thiazole Derivatives : Exhibit dual reactivity (nucleophilic and electrophilic) due to nitrogen and sulfur, enabling diverse transformations in drug synthesis .

Research Findings and Challenges

- Computational Studies : Density functional theory (DFT) analyses highlight the role of exact exchange in predicting thermochemical properties of heterocyclic ketones, aiding in rational design .

- Stability Issues : Furan derivatives exhibit lower thermal stability compared to thiophene analogs, necessitating stabilization strategies in industrial applications .

- Synthetic Limitations : Brominated thiophene derivatives face challenges in regioselectivity during cross-coupling reactions .

生物活性

1-(Thiophen-2-yl)butan-2-one, a compound characterized by its unique thiophene ring structure, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological properties of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the thiophene ring contributes significantly to its chemical reactivity and biological activity. The compound can participate in various chemical reactions, including oxidation, reduction, and substitution, which can further influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The thiophene moiety allows for π-π stacking interactions, while the carbonyl and amino groups can engage in hydrogen bonding. These interactions can modulate enzyme activity and receptor binding, leading to the observed biological effects.

Biological Activities

Research has identified several key biological activities associated with this compound:

1. Antimicrobial Activity

- Studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. Its structural characteristics enhance its effectiveness as an antimicrobial agent, making it a candidate for further development in treating infections .

2. Anticancer Properties

- The compound has shown promising anticancer effects, particularly against human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cell lines. In vitro studies report significant cytotoxicity, suggesting that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction .

3. Enzyme Inhibition

- Research indicates that derivatives of this compound can inhibit specific enzymes, including Monoamine Oxidase (MAO), which plays a role in neurodegenerative diseases and mood disorders. This inhibition could be beneficial in developing treatments for conditions such as depression and anxiety .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of thiophene derivatives, including this compound, revealed effective inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The results indicated that the compound's thiophene structure plays a crucial role in enhancing its antimicrobial efficacy .

Case Study 2: Anticancer Activity

In vitro assays on HeLa cells treated with varying concentrations of this compound demonstrated dose-dependent cytotoxicity. The following table summarizes the findings:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 25 | 55 |

| 50 | 30 |

The compound exhibited significant cytotoxic effects at higher concentrations, indicating potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。